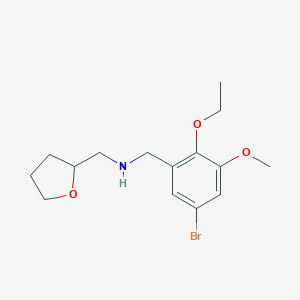![molecular formula C15H15IN2O6 B267870 2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 6-iodo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B267870.png)
2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 6-iodo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 6-iodo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various applications, including as a tool for studying biological processes and as a potential therapeutic agent. In
Mécanisme D'action
The mechanism of action of 2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 6-iodo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate is not fully understood. However, studies have suggested that this compound may work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 6-iodo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has a number of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may make it a potential candidate for the development of treatments for a range of diseases and conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 6-iodo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate in lab experiments is that it has shown promise in inhibiting the growth of cancer cells in vitro. This makes it a potential candidate for further research in the development of cancer treatments. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it more difficult to develop targeted treatments based on this compound.
Orientations Futures
There are a number of future directions for research on 2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 6-iodo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate. One potential direction is to further study the mechanism of action of this compound in order to develop more targeted treatments based on its activity. Another potential direction is to explore the potential use of this compound in the development of treatments for other diseases and conditions, such as inflammation and oxidative stress. Additionally, further research is needed to explore the potential advantages and limitations of using this compound in lab experiments, particularly in the context of developing cancer treatments.
Méthodes De Synthèse
The synthesis of 2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 6-iodo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate is a complex process that involves several steps. One of the key steps in the synthesis is the reaction between 6-iodo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid and 5-methyl-1,2-oxazol-3-amine, which results in the formation of the intermediate compound 6-iodo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl 5-methyl-1,2-oxazol-3-ylamine. This intermediate is then reacted with ethyl chloroformate to form the final product, 2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 6-iodo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate.
Applications De Recherche Scientifique
2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 6-iodo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has been studied for its potential use in various scientific research applications. One area of research where this compound has shown promise is in the study of biological processes, particularly those related to cancer. Studies have shown that this compound has the ability to inhibit the growth of cancer cells in vitro, making it a potential candidate for further research in the development of cancer treatments.
Propriétés
Nom du produit |
2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 6-iodo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate |
|---|---|
Formule moléculaire |
C15H15IN2O6 |
Poids moléculaire |
446.19 g/mol |
Nom IUPAC |
[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 2-iodo-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxylate |
InChI |
InChI=1S/C15H15IN2O6/c1-5-2-8(18-24-5)17-9(19)4-22-14(20)10-6-3-7-11(10)15(21)23-13(7)12(6)16/h2,6-7,10-13H,3-4H2,1H3,(H,17,18,19) |
Clé InChI |
KOOLQKCJSPDSIO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)COC(=O)C2C3CC4C2C(=O)OC4C3I |
SMILES canonique |
CC1=CC(=NO1)NC(=O)COC(=O)C2C3CC4C2C(=O)OC4C3I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[4-(dimethylamino)benzyl]-N-[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B267796.png)

![2-({3-[(Cyclohexylmethyl)amino]propyl}amino)ethanol](/img/structure/B267798.png)

![N-[2-(4-fluorophenyl)ethyl]-2-phenylpropan-1-amine](/img/structure/B267803.png)

![1-[(2-Phenylethyl)amino]propan-2-ol](/img/structure/B267807.png)

![2-{[2-(Benzyloxy)-5-chloro-3-methoxybenzyl]amino}-2-methyl-1-propanol](/img/structure/B267813.png)
![2-{2-[(2-Phenylpropyl)amino]ethoxy}ethanol](/img/structure/B267814.png)
![2-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethoxy}ethanol](/img/structure/B267816.png)